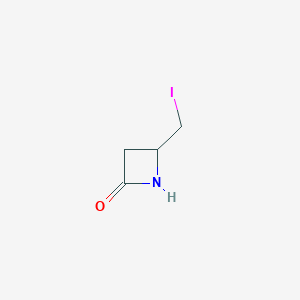
4-(ヨードメチル)アゼチジン-2-オン
概要
説明
4-(Iodomethyl)azetidin-2-one is a chemical compound with the molecular formula C4H6INO. It is a derivative of azetidinone, a class of compounds known for their biological and pharmacological activities.
科学的研究の応用
4-(Iodomethyl)azetidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new β-lactam antibiotics and other therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
生化学分析
Biochemical Properties
4-(Iodomethyl)azetidin-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, azetidin-2-one derivatives have shown potential anticancer activity by inducing apoptosis in certain cell lines . The interactions of 4-(Iodomethyl)azetidin-2-one with enzymes such as caspase-3 suggest its involvement in apoptotic pathways, highlighting its potential as a therapeutic agent.
Cellular Effects
The effects of 4-(Iodomethyl)azetidin-2-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that azetidin-2-one derivatives can induce apoptosis in neoplastic cells, affecting gene expression related to cytoskeleton regulation and cell cycle . These effects underscore the compound’s potential in cancer therapy.
Molecular Mechanism
At the molecular level, 4-(Iodomethyl)azetidin-2-one exerts its effects through specific binding interactions with biomolecules. The compound’s mechanism of action involves binding to the colchicine binding site of human α/β-tubulin, leading to the inhibition of cell cycle genes and induction of apoptosis . This interaction highlights the compound’s potential as a molecular tool for studying cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Iodomethyl)azetidin-2-one change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that azetidin-2-one derivatives maintain their activity over extended periods, making them suitable for long-term biochemical studies
Dosage Effects in Animal Models
The effects of 4-(Iodomethyl)azetidin-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies on azetidin-2-one derivatives have shown threshold effects, where specific dosages induce apoptosis without causing significant toxicity . Understanding the dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
4-(Iodomethyl)azetidin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interactions with enzymes such as caspase-3 suggest its role in apoptotic pathways, affecting cellular metabolism and energy production
Transport and Distribution
The transport and distribution of 4-(Iodomethyl)azetidin-2-one within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation. Understanding these interactions is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects .
Subcellular Localization
4-(Iodomethyl)azetidin-2-one’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are vital for the compound’s role in regulating cellular processes such as apoptosis and cell cycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)azetidin-2-one typically involves the iodination of azetidin-2-one derivatives. One common method is the reaction of azetidin-2-one with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of 4-(Iodomethyl)azetidin-2-one may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve high purity levels .
化学反応の分析
Types of Reactions
4-(Iodomethyl)azetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding azetidinone derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of azetidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azetidinone derivatives with various substituents.
Oxidation: Formation of azetidinone derivatives with oxidized functional groups.
Reduction: Formation of azetidine derivatives.
作用機序
The mechanism of action of 4-(Iodomethyl)azetidin-2-one involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The molecular targets and pathways involved depend on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
- 4-(Bromomethyl)azetidin-2-one
- 4-(Chloromethyl)azetidin-2-one
- 4-(Fluoromethyl)azetidin-2-one
Uniqueness
4-(Iodomethyl)azetidin-2-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and biological studies .
特性
IUPAC Name |
4-(iodomethyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6INO/c5-2-3-1-4(7)6-3/h3H,1-2H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSNSUAFJJIIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502576 | |
| Record name | 4-(Iodomethyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74694-50-1 | |
| Record name | 4-(Iodomethyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


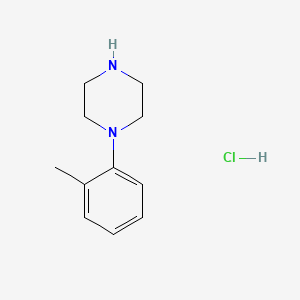
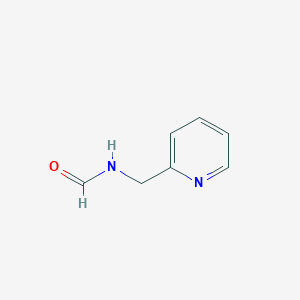
![8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1315029.png)
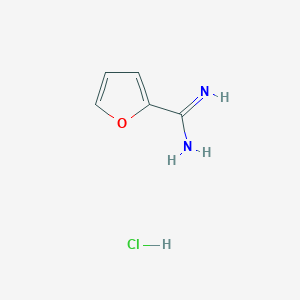

![4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B1315036.png)
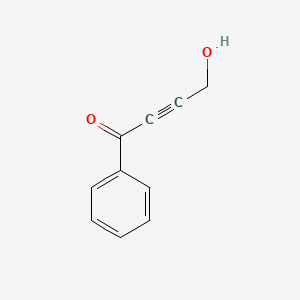



![2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1315049.png)


![1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone](/img/structure/B1315059.png)
